molecular formula C14H20N4O6S B11483601 2-[(Z)-methoxy-NNO-azoxy]-1-{3-[(4-methoxyphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl}ethanone

2-[(Z)-methoxy-NNO-azoxy]-1-{3-[(4-methoxyphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl}ethanone

Cat. No.: B11483601
M. Wt: 372.40 g/mol
InChI Key: TULYGVSHLGENHB-SDXDJHTJSA-N
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Description

2-[(Z)-methoxy-NNO-azoxy]-1-{3-[(4-methoxyphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl}ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both azoxy and sulfonyl groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-methoxy-NNO-azoxy]-1-{3-[(4-methoxyphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl}ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the azoxy group: This can be achieved through the reaction of a nitroso compound with a suitable reducing agent under controlled conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of a tetrahydropyrimidine derivative using a sulfonyl chloride in the presence of a base.

    Final coupling reaction: The azoxy and sulfonyl intermediates are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-methoxy-NNO-azoxy]-1-{3-[(4-methoxyphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl}ethanone can undergo various types of chemical reactions, including:

    Oxidation: The azoxy group can be oxidized to form nitro derivatives.

    Reduction: The azoxy group can be reduced to form amines.

    Substitution: The methoxy and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include nitro compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(Z)-methoxy-NNO-azoxy]-1-{3-[(4-methoxyphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl}ethanone has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Z)-methoxy-NNO-azoxy]-1-{3-[(4-methoxyphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl}ethanone involves its interaction with specific molecular targets. The azoxy group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(Z)-methoxy-NNO-azoxy]-1-{3-[(4-methoxyphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl}ethanone shares similarities with other azoxy and sulfonyl-containing compounds, such as:

      Azoxybenzene: Known for its use in organic synthesis and as a precursor to azo dyes.

      Sulfonylureas: Widely used in medicinal chemistry for their hypoglycemic properties.

Uniqueness

What sets this compound apart is its combination of both azoxy and sulfonyl groups within a single molecule. This unique structure imparts distinctive chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C14H20N4O6S

Molecular Weight

372.40 g/mol

IUPAC Name

(Z)-methoxyimino-[2-[3-(4-methoxyphenyl)sulfonyl-1,3-diazinan-1-yl]-2-oxoethyl]-oxidoazanium

InChI

InChI=1S/C14H20N4O6S/c1-23-12-4-6-13(7-5-12)25(21,22)17-9-3-8-16(11-17)14(19)10-18(20)15-24-2/h4-7H,3,8-11H2,1-2H3/b18-15-

InChI Key

TULYGVSHLGENHB-SDXDJHTJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCN(C2)C(=O)C/[N+](=N/OC)/[O-]

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCN(C2)C(=O)C[N+](=NOC)[O-]

Origin of Product

United States

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